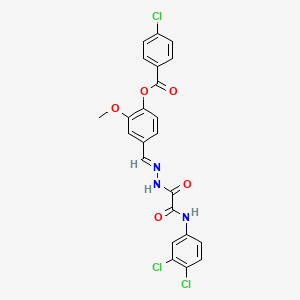
Chlorooctylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯辛基汞是一种有机汞化合物,化学式为 C8H17ClHg。它是更广泛的有机汞化合物类别中的一员,其特征是在碳原子上存在一个汞原子。这些化合物以其在化学、生物学和工业等各个领域的广泛应用而闻名。
准备方法
合成路线和反应条件
氯辛基汞可以通过汞与烷基卤化物的直接反应合成。一般反应包括汞与烷基碘化物的结合形成相应的有机汞化合物。例如:
Hg+C8H17I→C8H17HgI
该反应之后可以用氯原子取代碘原子,从而生成氯辛基汞:
C8H17HgI+NaCl→C8H17HgCl+NaI
工业生产方法
氯辛基汞的工业生产方法通常采用类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。使用合适的溶剂和催化剂可以提高合成过程的效率。
化学反应分析
反应类型
氯辛基汞会发生各种化学反应,包括:
氧化: 氯辛基汞可以被氧化形成汞 (II) 化合物。
还原: 它可以被还原形成元素汞。
取代: 氯辛基汞中的氯原子可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 可以使用硼氢化钠 (NaBH4) 等还原剂。
取代: 碘化钠 (NaI) 或其他卤化物等试剂可以促进取代反应。
主要产品
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氯化汞 (II),而还原可以产生元素汞。
科学研究应用
氯辛基汞在科学研究中有多种应用:
化学: 它被用作有机合成的试剂,以及某些化学反应中的催化剂。
生物学: 氯辛基汞用于研究汞化合物与生物系统的相互作用。
医学: 对氯辛基汞的研究包括它在开发汞类药物中的潜在用途。
工业: 它用于生产各种工业化学品和材料。
作用机制
氯辛基汞发挥作用的机制涉及汞原子与生物分子的相互作用。汞可以与蛋白质中的巯基结合,导致酶活性抑制和细胞过程破坏。分子靶标包括包含半胱氨酸残基的酶和蛋白质。
相似化合物的比较
类似化合物
氯甲基汞: 结构相似,但碳链较短。
氯十八烷基汞: 结构相似,但碳链较长。
氯化汞 (II): 包含与两个氯原子结合的汞。
独特性
氯辛基汞由于其独特的碳链长度而独一无二,这影响了它的化学性质和反应性。这使其适合某些其他有机汞化合物可能不如其有效的应用。
属性
CAS 编号 |
26674-66-8 |
|---|---|
分子式 |
C8H17ClHg |
分子量 |
349.26 g/mol |
IUPAC 名称 |
chloro(octyl)mercury |
InChI |
InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
YUMXSIQMOHOYIH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
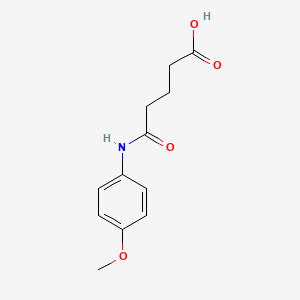
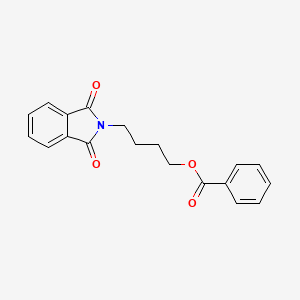
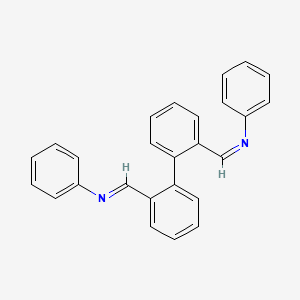

![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)



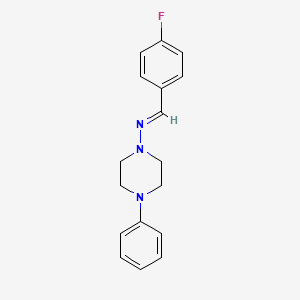
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
